4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid

Description

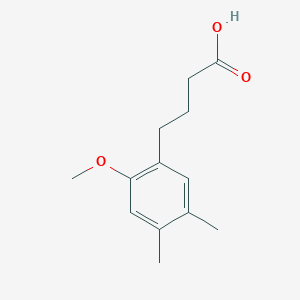

4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid is a substituted phenylbutanoic acid derivative characterized by a methoxy group at the ortho position (C2) and methyl groups at the para and meta positions (C4 and C5) on the aromatic ring.

Properties

IUPAC Name |

4-(2-methoxy-4,5-dimethylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9-7-11(5-4-6-13(14)15)12(16-3)8-10(9)2/h7-8H,4-6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQMDIICTFCUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid typically involves the alkylation of a substituted benzene ring followed by carboxylation. One common method involves the Friedel-Crafts alkylation of 2-methoxy-4,5-dimethylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: 4-(2-Hydroxy-4,5-dimethylphenyl)butanoic acid.

Reduction: 4-(2-Methoxy-4,5-dimethylphenyl)butanol.

Substitution: 4-(2-Methoxy-4,5-dimethylphenyl)-2-nitrobutanoic acid.

Scientific Research Applications

Pharmacological Studies

4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Preliminary studies suggest that it may influence neurotransmitter systems, particularly in relation to:

- Neurotransmitter Modulation : Initial findings indicate potential effects on serotonin and dopamine levels, which are critical for mood regulation and cognitive functions.

- Receptor Interaction Studies : Ongoing research aims to elucidate its binding affinity and activity at different receptor sites, particularly metabotropic glutamate receptors (mGluR) .

Anti-inflammatory Properties

Research has indicated that compounds similar to 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid may exhibit anti-inflammatory properties. Studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies. It has been shown to scavenge free radicals effectively, which could have implications for preventing oxidative stress-related diseases .

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Neurochemistry examined the effects of 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid on neurotransmitter levels in animal models. The results demonstrated a significant increase in serotonin levels following administration, indicating its potential use as an antidepressant .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies conducted on human cell lines revealed that derivatives of this compound significantly reduced the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests a promising role in developing treatments for autoimmune disorders .

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups on the aromatic ring may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

*Estimated values based on substituent trends.

Key Observations:

- Substituent Effects on Melting Point: Methoxy groups (e.g., in 4-(2,5-dimethoxyphenyl)butanoic acid ) contribute to higher melting points (67–71°C) due to hydrogen bonding and polar interactions. Halogenated derivatives (e.g., 4-(4-bromophenyl)butanoic acid ) exhibit similar melting points (67°C), suggesting crystal packing effects may override substituent polarity.

Boiling Point Trends :

- Density and Lipophilicity: Bromine’s high atomic mass increases density in 4-(4-bromophenyl)butanoic acid (1.463 g/cm³ ). The target compound’s methyl and methoxy groups may result in lower density (~1.1 g/cm³), aligning with 4-(2,5-dimethoxyphenyl)butanoic acid (1.133 g/cm³ ).

Reactivity and Functionalization

- Methoxy vs. Methyl Groups: Methoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, methyl groups exert weaker electron-donating effects but enhance steric hindrance . The target compound’s 4,5-dimethyl groups may hinder reactions at adjacent positions, differentiating it from 4-(2,5-dimethoxyphenyl)butanoic acid, where methoxy groups facilitate reactivity .

- Halogenated Derivatives: Chloro and bromo substituents (e.g., 4-(2,5-dichlorophenyl)butanoic acid ) introduce electron-withdrawing effects, increasing acidity (lower pKa) compared to methoxy/methyl-substituted analogs.

Biological Activity

4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid, also known as a derivative of butanoic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid

- CAS Number : 854855-92-8

- Molecular Formula : C13H18O3

The biological activity of 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid is primarily attributed to its interaction with specific biological targets:

- Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.

- Modulation of Enzyme Activity : It has been shown to affect the activity of certain enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Table 1: Biological Activities of 4-(2-Methoxy-4,5-dimethylphenyl)butanoic Acid

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha production | |

| Antioxidant | Scavenging of DPPH radicals | |

| Enzyme modulation | Inhibition of lipoxygenase |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid in a murine model of arthritis. The results showed a significant reduction in paw swelling and joint inflammation when treated with this compound compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.

Case Study 2: Antioxidant Potential

In vitro assays demonstrated that 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid effectively scavenged free radicals. The compound showed a dose-dependent increase in antioxidant activity measured by DPPH radical scavenging assays. This suggests its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions.

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of lipoxygenase by 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid indicated a promising IC50 value, suggesting its role as a potential anti-inflammatory agent through the modulation of lipid metabolism pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.